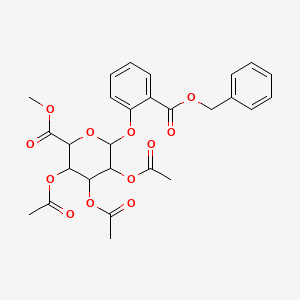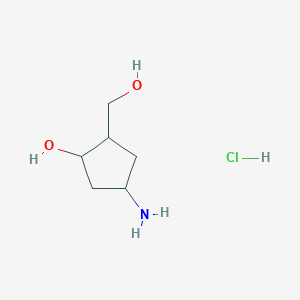
trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4: is a chemical compound with the molecular formula C20H24FNO3S. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including antidepressants like paroxetine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods: While specific industrial production methods are proprietary, they generally follow the same synthetic routes as laboratory methods but are optimized for scale, yield, and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Utilized in the development of biochemical assays.
- Acts as a probe in the study of enzyme-substrate interactions .
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. It interacts with various molecular targets and pathways, depending on the final product it helps to synthesize. For instance, in the synthesis of paroxetine, it contributes to the inhibition of serotonin reuptake, thereby exerting antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
trans1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol: Another intermediate in the synthesis of paroxetine, differing by the presence of a hydroxyl group instead of a methylsulfonate group.
trans1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4: A deuterated analog used in research to study metabolic pathways and reaction mechanisms.
Uniqueness: The uniqueness of trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 lies in its specific functional groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals. Its deuterated form is particularly useful in research settings for studying detailed reaction mechanisms and metabolic pathways.
Eigenschaften
IUPAC Name |
[1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQMOLEYNRWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)


![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)




![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)
